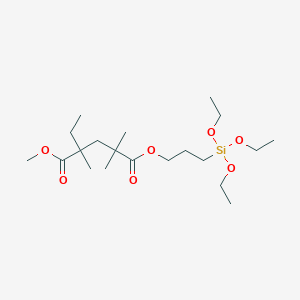
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer is a hybrid material that combines the properties of organic polymers and inorganic siloxane groups. This copolymer is known for its excellent mechanical properties, optical clarity, and chemical resistance, making it suitable for various applications in coatings, adhesives, and biomedical devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer typically involves free radical polymerization. The process begins with the polymerization of methylmethacrylate monomers in the presence of a free radical initiator, such as azobisisobutyronitrile, under controlled temperature conditions. Subsequently, triethoxysilylpropyloxy-methylmethacrylate monomers are introduced to form the copolymer. The reaction conditions, such as temperature, solvent, and initiator concentration, are carefully optimized to achieve the desired copolymer composition and molecular weight.
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors with precise control over reaction parameters. Continuous monitoring and automation ensure consistent product quality. The copolymer is typically purified through precipitation or solvent extraction methods to remove unreacted monomers and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer undergoes various chemical reactions, including hydrolysis, condensation, and cross-linking. These reactions are influenced by the presence of siloxane groups, which can form strong covalent bonds with other siloxane or hydroxyl-containing compounds.
Common Reagents and Conditions
Hydrolysis: The copolymer can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, resulting in cross-linking and network formation.
Cross-linking: Cross-linking agents, such as tetraethoxysilane, can be used to enhance the mechanical properties and thermal stability of the copolymer.
Major Products Formed
The major products formed from these reactions include cross-linked networks with enhanced mechanical strength, thermal stability, and chemical resistance. These properties make the copolymer suitable for applications in coatings, adhesives, and biomedical devices.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this copolymer is used as a matrix for the immobilization of catalysts and enzymes. Its hybrid nature allows for the incorporation of both organic and inorganic components, providing a versatile platform for various catalytic reactions.
Biology
In biology, the copolymer is employed in the development of biosensors and drug delivery systems. Its biocompatibility and ability to form stable networks make it an ideal material for encapsulating bioactive molecules and ensuring controlled release.
Medicine
In medicine, the copolymer is used in the fabrication of medical devices, such as contact lenses and dental materials
Industry
In industry, the copolymer is utilized in the production of high-performance coatings and adhesives. Its excellent mechanical properties and chemical resistance make it suitable for protective coatings in harsh environments.
Mecanismo De Acción
The mechanism of action of poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer involves the formation of strong covalent bonds between siloxane groups and other reactive species. These interactions result in the formation of cross-linked networks with enhanced mechanical strength and chemical resistance. The copolymer’s ability to undergo hydrolysis and condensation reactions allows for the incorporation of various functional groups, further enhancing its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Poly(methylmethacrylate)
- Poly(triethoxysilylpropyloxy-methylmethacrylate)
- Poly(dimethylsiloxane)
Uniqueness
Poly(methylmethacrylate)-poly(triethoxysilylpropyloxy-methylmethacrylate) copolymer is unique due to its hybrid nature, combining the properties of both organic polymers and inorganic siloxane groups. This combination results in a material with superior mechanical properties, optical clarity, and chemical resistance compared to its individual components. The copolymer’s ability to form stable cross-linked networks further enhances its suitability for various applications in coatings, adhesives, and biomedical devices.
Propiedades
Fórmula molecular |
C20H40O7Si |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
1-O-methyl 5-O-(3-triethoxysilylpropyl) 2-ethyl-2,4,4-trimethylpentanedioate |
InChI |
InChI=1S/C20H40O7Si/c1-9-20(7,18(22)23-8)16-19(5,6)17(21)24-14-13-15-28(25-10-2,26-11-3)27-12-4/h9-16H2,1-8H3 |
Clave InChI |
SYZWEMCMUVVYFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC(C)(C)C(=O)OCCC[Si](OCC)(OCC)OCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-O-(1-Methylethylidene)-3-O-[(naphthalen-2-yl)methyl]-alpha-D-ribo-pentodialdo-1,4-furanose](/img/structure/B14120837.png)
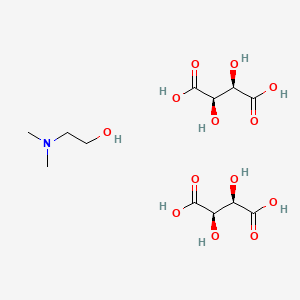
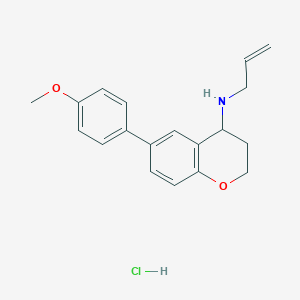

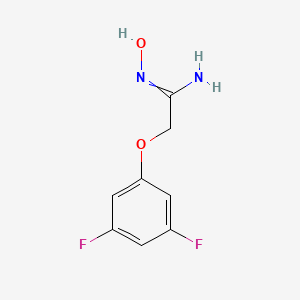
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B14120864.png)
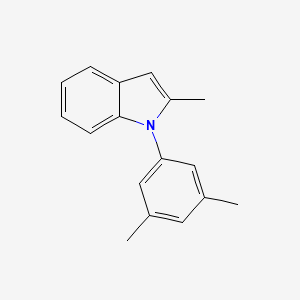
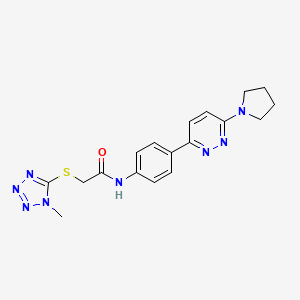
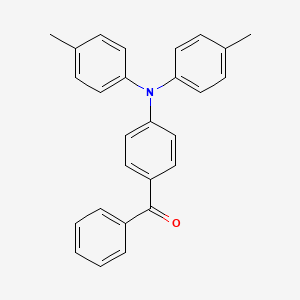
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)
![1-[4-(1-Naphthalenyl)phenyl]ethanone](/img/structure/B14120895.png)

